Cas no 2444370-58-3 (benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate)

Benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate is a synthetic carbamate derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a chloro-substituted hydroxyphenyl group, which may contribute to its reactivity in coupling reactions or as an intermediate in bioactive compound development. The benzyl carbamate moiety enhances stability while allowing selective deprotection under controlled conditions. This compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors or receptor modulators due to its balanced polarity and functional group compatibility. It is typically handled under inert conditions to preserve its integrity, and purity is critical for reproducible results in research applications.
benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate structure
2444370-58-3 structure
Product Name:benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate
CAS No:2444370-58-3
MF:C15H14ClNO3
MW:291.729563236237
CID:5631477
PubChem ID:165930904
Update Time:2025-10-28

benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2444370-58-3
    • benzyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate
    • EN300-28288574
    • benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate
    • Inchi: 1S/C15H14ClNO3/c16-13-6-7-14(18)12(8-13)9-17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19)
    • InChI Key: YXYGBVVWJOVIOZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)CNC(=O)OCC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 291.0662210g/mol
  • Monoisotopic Mass: 291.0662210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 58.6Ų

benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate Pricemore >>

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Additional information on benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate

Comprehensive Overview of Benzyl N-(5-Chloro-2-hydroxyphenyl)methylcarbamate (CAS No. 2444370-58-3)

Benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate, with the CAS number 2444370-58-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of carbamate derivatives, which are widely recognized for their biological activity and versatility in synthetic applications. The presence of both hydroxyl and chloro functional groups in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for benzyl carbamate derivatives has surged due to their potential applications in drug discovery and crop protection. Researchers are particularly interested in the 5-chloro-2-hydroxyphenyl moiety, as it is often associated with antimicrobial and anti-inflammatory properties. This aligns with current trends in green chemistry and sustainable synthesis, where scientists seek eco-friendly alternatives to traditional chemical processes. The compound’s unique structure also makes it a candidate for enzyme inhibition studies, a hot topic in precision medicine.

From a technical perspective, benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate exhibits notable stability under standard laboratory conditions, which simplifies its handling and storage. Its molecular weight and solubility profile are critical parameters for formulators aiming to develop bioactive formulations. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity and structural integrity, ensuring compliance with industry standards.

The compound’s relevance extends to material science, where its derivatives are explored for polymer modification and surface coating applications. This interdisciplinary appeal has led to a rise in patent filings and academic publications referencing CAS 2444370-58-3. For instance, recent studies highlight its role in designing smart materials responsive to environmental stimuli, a trend driven by advancements in nanotechnology.

In the context of search engine optimization (SEO), queries such as "benzyl carbamate uses", "5-chloro-2-hydroxyphenyl derivatives", and "CAS 2444370-58-3 supplier" reflect growing interest from industrial and academic users. Addressing these search intents, this article emphasizes the compound’s synthetic pathways, safety data, and commercial availability—key concerns for potential buyers. Additionally, the integration of long-tail keywords like "high-purity benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate" enhances visibility in niche markets.

Looking ahead, the trajectory for benzyl N-(5-chloro-2-hydroxyphenyl)methylcarbamate appears promising, particularly in personalized healthcare and agrochemical innovation. As regulatory frameworks evolve to favor low-toxicity compounds, this carbamate derivative stands out for its balanced efficacy and environmental profile. Collaborative efforts between chemists, biologists, and engineers will likely unlock further applications, solidifying its position in the fine chemicals sector.

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